TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE
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Overview
Description
TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom. The presence of various functional groups, such as chloro, fluoro, carbamoyl, and thiophene, makes this compound interesting for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE typically involves multiple steps, including the formation of the spiro linkage and the introduction of various functional groups. Common synthetic routes may include:
- Formation of the spiro linkage through cyclization reactions.
- Introduction of the thiophene ring via cross-coupling reactions.
- Functionalization with chloro and fluoro groups using halogenation reactions.
- Carbamoylation to introduce the carbamoyl group.
Industrial Production Methods
Industrial production methods for such complex compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature and pressure conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbamoyl group can be reduced to form amines.
Substitution: Halogen atoms (chloro and fluoro) can be substituted with other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions may include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring may yield sulfoxides, while reduction of the carbamoyl group may yield primary amines.
Scientific Research Applications
TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological pathways involving spiro compounds.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins. The presence of various functional groups allows it to engage in multiple types of interactions, such as hydrogen bonding, hydrophobic interactions, and covalent bonding.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to TERT-BUTYL 2-({[(3-CHLORO-4-FLUOROPHENYL)CARBAMOYL]METHYL}SULFANYL)-3-(THIOPHEN-2-YL)-1,4,8-TRIAZASPIRO[4.5]DECA-1,3-DIENE-8-CARBOXYLATE include other spiro compounds with different functional groups. Examples include:
- Spiro[4.5]decanes with different substituents.
- Compounds with thiophene rings and carbamoyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and spiro linkage, which may confer unique chemical and biological properties.
Properties
IUPAC Name |
tert-butyl 3-[2-(3-chloro-4-fluoroanilino)-2-oxoethyl]sulfanyl-2-thiophen-2-yl-1,4,8-triazaspiro[4.5]deca-1,3-diene-8-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26ClFN4O3S2/c1-23(2,3)33-22(32)30-10-8-24(9-11-30)28-20(18-5-4-12-34-18)21(29-24)35-14-19(31)27-15-6-7-17(26)16(25)13-15/h4-7,12-13H,8-11,14H2,1-3H3,(H,27,31) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWSPJAWSQAKGPL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=CC(=C(C=C3)F)Cl)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26ClFN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
537.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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